molecular formula C24H19IN2O2 B5461609 6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone

6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone

Cat. No.: B5461609
M. Wt: 494.3 g/mol
InChI Key: BDQDOLYBCREQPB-MDWZMJQESA-N
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Description

“6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure containing a benzene ring fused to a quinazoline ring . This particular compound has additional functional groups, including an iodine atom, a vinyl group, and methoxyphenyl groups .


Molecular Structure Analysis

The molecular formula of this compound is C24H19IN2O2 . It has a complex structure with multiple functional groups, including an iodine atom, a vinyl group, and methoxyphenyl groups .


Chemical Reactions Analysis

Quinazolinone derivatives can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, reduction, and reactions with metal ions . The specific reactions that “this compound” can undergo would depend on the reaction conditions.

Mechanism of Action

The mechanism of action of quinazolinone derivatives can vary widely depending on their structure and the biological system in which they are acting. Some quinazolinone derivatives have been found to have analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .

Future Directions

Research into quinazolinone derivatives is ongoing due to their diverse range of biological properties . Future research could explore the synthesis, properties, and potential applications of “6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone”.

Properties

IUPAC Name

6-iodo-2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19IN2O2/c1-16-4-3-5-19(14-16)27-23(13-8-17-6-10-20(29-2)11-7-17)26-22-12-9-18(25)15-21(22)24(27)28/h3-15H,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQDOLYBCREQPB-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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